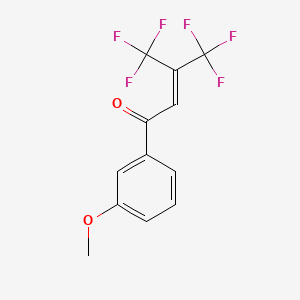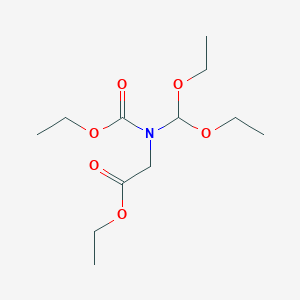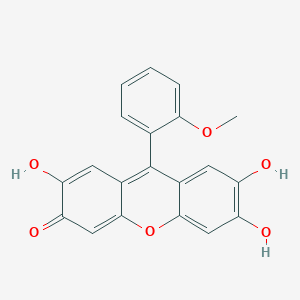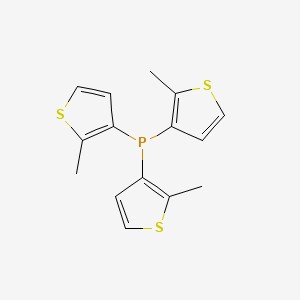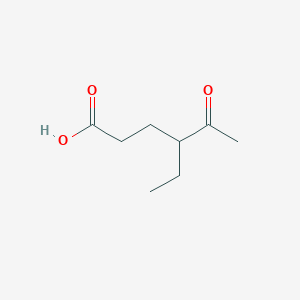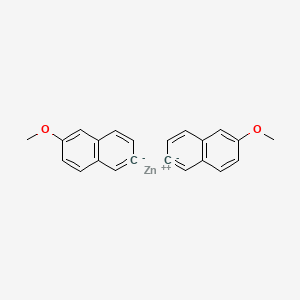![molecular formula C15H19Cl2NO6 B14680937 oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate CAS No. 33924-78-6](/img/structure/B14680937.png)
oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate is a complex organic compound that combines the properties of oxalic acid and phenyl 3-[bis(2-chloroethyl)amino]propanoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate typically involves the reaction of oxalic acid with phenyl 3-[bis(2-chloroethyl)amino]propanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.
Applications De Recherche Scientifique
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate involves its interaction with specific molecular targets within a system. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate include:
Phenyl 3-[bis(2-chloroethyl)amino]propanoate: Shares structural similarities but lacks the oxalic acid component.
Oxalic acid derivatives: Compounds that contain oxalic acid but differ in their additional functional groups.
Uniqueness
The uniqueness of this compound lies in its combined properties, which allow it to participate in a wide range of chemical reactions and applications. Its dual functional groups provide versatility in both synthetic and research contexts.
Propriétés
Numéro CAS |
33924-78-6 |
|---|---|
Formule moléculaire |
C15H19Cl2NO6 |
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate |
InChI |
InChI=1S/C13H17Cl2NO2.C2H2O4/c14-7-10-16(11-8-15)9-6-13(17)18-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5H,6-11H2;(H,3,4)(H,5,6) |
Clé InChI |
LMRLQHOQFCZMDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)CCN(CCCl)CCCl.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


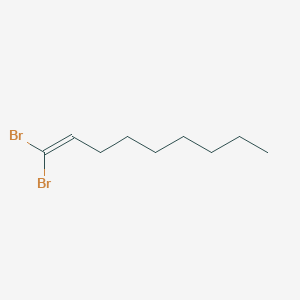
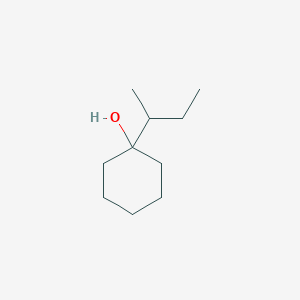

![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
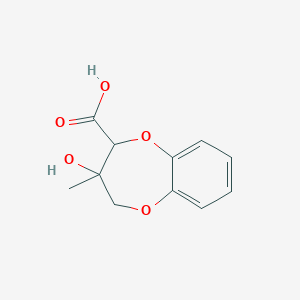
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
